N-(2-ethoxyphenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide
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Overview
Description
N-(2-ethoxyphenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide is a chemical compound known for its unique structure and potential applications in various fields This compound features an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom
Preparation Methods
The synthesis of N-(2-ethoxyphenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-ethoxyaniline and 4-methylbenzoyl chloride.
Formation of Intermediate: The reaction between 2-ethoxyaniline and 4-methylbenzoyl chloride in the presence of a base such as triethylamine forms an intermediate amide.
Cyclization: The intermediate undergoes cyclization with an appropriate reagent, such as phosphorus oxychloride (POCl3), to form the oxazole ring.
Final Product:
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
N-(2-ethoxyphenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(2-ethoxyphenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various purposes.
Biology: It can serve as a probe or ligand in biological studies to investigate interactions with proteins, enzymes, or other biomolecules.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific pathways or receptors.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The oxazole ring and attached functional groups allow it to bind to proteins or enzymes, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
N-(2-ethoxyphenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide can be compared with similar compounds such as:
- N-(2-ethoxyphenyl)-2-{4-methyl[(4-methylphenyl)sulfonyl]anilino}acetamide
- 2-ethoxyphenyl N-(3-chloro-4-methylphenyl)carbamate
- N-(4-methoxyphenyl)acetamide
These compounds share structural similarities but differ in specific functional groups or substituents, which can influence their chemical properties and applications
Properties
Molecular Formula |
C19H18N2O3 |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C19H18N2O3/c1-3-23-17-7-5-4-6-15(17)20-19(22)16-12-18(24-21-16)14-10-8-13(2)9-11-14/h4-12H,3H2,1-2H3,(H,20,22) |
InChI Key |
MWDPIHNGAFPGLY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=NOC(=C2)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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